![molecular formula C15H15N3O2S3 B442698 2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole CAS No. 371119-16-3](/img/structure/B442698.png)

2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

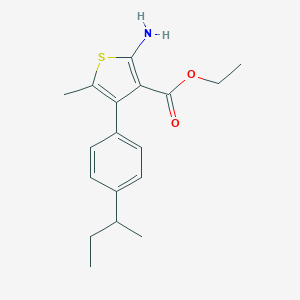

This compound is a derivative of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide . It has been studied for its potential as a human sirtuin 2 (SIRT2) inhibitor . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses . Dysregulation of SIRT2 was considered as a main aspect contributing to several human diseases, including cancer .

Molecular Structure Analysis

The molecular structure of this compound is likely complex, given its derivative nature. It has been found to bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .Applications De Recherche Scientifique

Synthesis of Bioactive Pyrimidine Derivatives

Compounds with a pyrimidine structure, like the one mentioned, could be used as reagents for synthesizing novel bioactive pyrimidine derivatives with potential medicinal applications .

Biological Activity in Phenoxy Acetates

Similar compounds have been synthesized and characterized for their biological activity, which could imply potential uses in developing new pharmaceuticals .

SIRT2 Inhibition for Therapeutic Purposes

Derivatives of similar compounds have been discovered as potent SIRT2 inhibitors, which could be used in therapeutic applications for diseases where SIRT2 is implicated .

Antitumor and Cytotoxic Activity

Thiazole compounds have been associated with antitumor and cytotoxic activities, suggesting that similar structures could be explored for cancer treatment .

Mécanisme D'action

Target of Action

The primary target of the compound “2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole” is human sirtuin 2 (SIRT2) . SIRT2 plays pivotal roles in multiple biological processes such as cell cycle regulation, autophagy, immune and inflammatory responses . Dysregulation of SIRT2 is considered a main aspect contributing to several human diseases, including cancer .

Mode of Action

The compound interacts with SIRT2 and inhibits its function . The structure-based optimization approach led to the development of this compound as a potent SIRT2 inhibitor . The compound has shown a very good selectivity to SIRT2 over SIRT1 and SIRT3 .

Biochemical Pathways

The inhibition of SIRT2 by the compound affects multiple biological processes. It impacts cell cycle regulation, autophagy, and immune and inflammatory responses . The downstream effects of these changes contribute to the therapeutic potential of the compound in treating diseases like cancer .

Result of Action

In cellular assays, the compound has shown a potent ability to inhibit the human breast cancer cell line MCF-7 and increase the acetylation of α-tubulin in a dose-dependent manner . This indicates that the compound’s action at the molecular and cellular level could potentially be beneficial in the treatment of cancer .

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethylsulfonyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S3/c1-10-9-11(2)17-14(16-10)21-7-8-23(19,20)15-18-12-5-3-4-6-13(12)22-15/h3-6,9H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKRRUAXDGXHDRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCS(=O)(=O)C2=NC3=CC=CC=C3S2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-((4,6-Dimethylpyrimidin-2-yl)thio)ethyl)sulfonyl)benzo[d]thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2,6-Dichlorophenyl)-5-(2-fluorobenzoyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442618.png)

![6-(3,4-Dichlorophenyl)-9,9-dimethyl-5-(3-methylbutanoyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442621.png)

![4-Amino-6-(4-chlorophenyl)-8-thia-3,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,15-hexaene-5-carbonitrile](/img/structure/B442623.png)

![Ethyl 2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B442625.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B442626.png)

![ethyl 2-{[3-(trifluoromethyl)benzoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442628.png)

methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B442634.png)

![ethyl 2-[(3,5-difluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442635.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B442636.png)

![6-(3,4-Dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B442638.png)